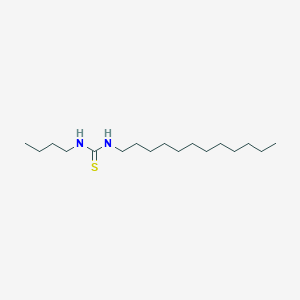
Ethyl 6-chloro-2-fluoro-3-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2 and a molecular weight of 328.51 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzoate ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2-fluoro-3-iodobenzoate typically involves the esterification of 6-chloro-2-fluoro-3-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure consistent product quality .
化学反応の分析
Types of Reactions: Ethyl 6-chloro-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated benzoates.
科学的研究の応用
Ethyl 6-chloro-2-fluoro-3-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of ethyl 6-chloro-2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of chloro, fluoro, and iodo substituents enhances its binding affinity and specificity towards these targets .
類似化合物との比較
- Ethyl 2-chloro-6-fluoro-3-iodobenzoate
- Ethyl 3-chloro-2-fluoro-6-iodobenzoate
- Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Comparison: Ethyl 6-chloro-2-fluoro-3-iodobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C9H7ClFIO2 |
|---|---|
分子量 |
328.50 g/mol |
IUPAC名 |
ethyl 6-chloro-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |
InChIキー |
KJHRSWZDSWICAI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1F)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


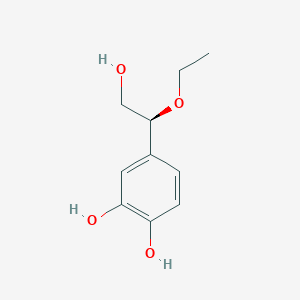



![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)

![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
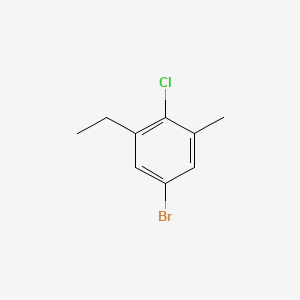
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
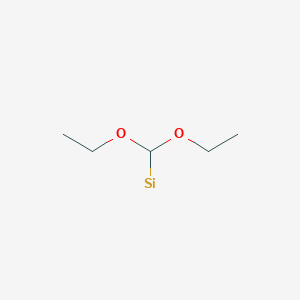
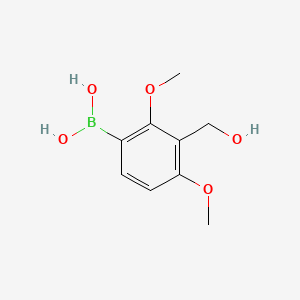

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
